

# Application Notes and Protocols for Monitoring Tumor Response to Avelumab

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[1] By blocking the interaction of PD-L1 with its receptors PD-1 and B7.1, avelumab removes the suppression of T-cell activity, leading to T-cell-mediated antitumor immune responses.[2] Uniquely, avelumab's native Fc region can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), potentially engaging both adaptive and innate immune mechanisms to combat cancer cells.[1][2] This document provides detailed application notes and protocols for monitoring tumor response to avelumab, focusing on key biomarkers and methodologies.

# I. Biomarker-Based MonitoringA. PD-L1 Immunohistochemistry (IHC)

Programmed death-ligand 1 (PD-L1) expression on tumor cells is a key biomarker for patient selection and response monitoring for immune checkpoint inhibitors like avelumab.[1]



| Clinical<br>Trial      | Cancer<br>Type                           | PD-L1<br>Cutoff | Objective<br>Response<br>Rate (ORR)<br>- PD-L1+ | Objective<br>Response<br>Rate (ORR)<br>- PD-L1- | Reference |
|------------------------|------------------------------------------|-----------------|-------------------------------------------------|-------------------------------------------------|-----------|
| JAVELIN<br>Solid Tumor | Metastatic<br>Urothelial<br>Carcinoma    | ≥5%             | 50.0%                                           | 4.3%                                            | [3]       |
| AURA                   | Muscle-<br>Invasive<br>Bladder<br>Cancer | CPS≥10          | Correlated with pCR in overall population       | No significant<br>correlation in<br>subgroups   |           |

pCR: Pathological Complete Response; CPS: Combined Positive Score

This protocol is a general guideline and may require optimization for specific antibodies and tissues.

#### 1. Deparaffinization and Rehydration:

- Bake slides at 55-60°C for 20 minutes.
- Immerse slides in xylene (or a xylene substitute like Histoclear II) for 2 changes of 5-10 minutes each.
- Immerse slides in 100% ethanol for 2 changes of 5 minutes each.
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 80% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse with deionized water for 5 minutes.[4][5]

#### 2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).[4][5]
- Heat the buffer with the slides to 95-100°C in a water bath or pressure cooker for 20-30 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.[4]



#### 3. Staining:

- Wash slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
- Block endogenous peroxidase activity with 0.3% H2O2 in methanol for 10-15 minutes.
- · Wash slides with wash buffer.
- Block non-specific binding with a blocking serum (e.g., 10% normal serum from the species of the secondary antibody) for 30-60 minutes.
- Incubate with the primary anti-PD-L1 antibody at the optimized dilution overnight at 4°C or for 1-2 hours at room temperature.
- Wash slides with wash buffer.
- Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- · Wash slides with wash buffer.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.[5]
- · Wash slides with wash buffer.
- 4. Visualization and Counterstaining:
- Incubate with a chromogen substrate solution (e.g., DAB) until the desired stain intensity develops.[5]
- · Wash slides with deionized water.
- Counterstain with hematoxylin for 30-90 seconds.
- Wash with water.
- "Blue" the hematoxylin in a bluing agent or tap water.
- 5. Dehydration and Mounting:
- Dehydrate slides through graded ethanols (70%, 80%, 95%, 100%) and xylene (or substitute).[5]
- Mount with a permanent mounting medium.

# **B.** Multiplex Immunofluorescence (mIF)

Multiplex immunofluorescence allows for the simultaneous detection of multiple markers within the tumor microenvironment, providing a more comprehensive understanding of the immune response.

This protocol is based on tyramide signal amplification (TSA) and can be performed manually or on an automated stainer.[6]



- 1. Deparaffinization and Rehydration:
- Follow the same procedure as for IHC.
- 2. Antigen Retrieval:
- Perform HIER as described for IHC. This step is repeated before each primary antibody incubation.
- 3. Staining Cycle (repeated for each marker):
- Blocking: Block endogenous peroxidase and non-specific binding.
- · Primary Antibody: Incubate with the first primary antibody.
- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody.
- Tyramide Signal Amplification: Incubate with a tyramide-conjugated fluorophore. The HRP catalyzes the deposition of the fluorophore near the epitope.
- Antibody Stripping: Perform another round of HIER to remove the primary and secondary antibodies while the fluorophore remains covalently bound.
- 4. Final Steps:
- After the last staining cycle, counterstain with DAPI.
- Mount with a compatible mounting medium.
- 5. Imaging and Analysis:
- Scan slides using a multispectral imaging system.
- Use image analysis software to unmix the fluorescent signals and quantify the expression and spatial distribution of each marker.

# C. Liquid Biopsy: Circulating Tumor DNA (ctDNA)

Circulating tumor DNA (ctDNA) analysis is a non-invasive method to monitor tumor dynamics and treatment response.[7] A reduction in ctDNA levels can be an early indicator of response to immunotherapy.[7]



| Clinical Trial | Cancer Type                            | ctDNA Finding                                                                  | Association with Outcome                                   | Reference |
|----------------|----------------------------------------|--------------------------------------------------------------------------------|------------------------------------------------------------|-----------|
| ICONIC         | Esophago-<br>gastric<br>Adenocarcinoma | Post-operative ctDNA positivity                                                | Associated with worse recurrence-free and overall survival | [8]       |
| Case Report    | Metastatic<br>Merkel Cell<br>Carcinoma | Rapid reduction<br>in ctDNA tumor<br>fraction after 2<br>cycles of<br>avelumab | Mirrored<br>radiological<br>response                       | [9]       |

#### 1. Blood Collection and Plasma Preparation:

- Collect whole blood in EDTA tubes.
- Process blood within 4-6 hours of collection to minimize contamination from white blood cell lysis.[10]
- Perform a two-step centrifugation to obtain cell-free plasma:
- First centrifugation: 800-1,600 x g for 10 minutes at 4°C.
- Second centrifugation: 14,000-16,000 x g for 10 minutes at 4°C.[10]
- Carefully collect the plasma supernatant, avoiding the buffy coat.
- Store plasma at -80°C until DNA extraction.

#### 2. ctDNA Extraction:

- Use a commercial kit specifically designed for cell-free DNA extraction from plasma (e.g., QIAamp Circulating Nucleic Acid Kit).
- Follow the manufacturer's instructions for extraction and purification.

#### 3. ctDNA Quantification and Analysis:

- Quantify the extracted ctDNA using a sensitive method like droplet digital PCR (ddPCR) or next-generation sequencing (NGS).
- ddPCR: Design assays to detect specific tumor-associated mutations.



- NGS: Perform targeted sequencing of a panel of cancer-related genes or wholeexome/genome sequencing.
- Analyze the variant allele frequency (VAF) of detected mutations at baseline and subsequent time points to monitor changes in ctDNA levels.

# **II. Imaging-Based Monitoring**

Radiological assessment is the standard for monitoring tumor response. For immunotherapies like avelumab, conventional criteria (RECIST 1.1) may not fully capture the patterns of response, leading to the development of immune-related response criteria (irRC, irRECIST, iRECIST).[11][12][13][14]

| Clinical Trial         | Cancer Type                                                     | ORR (RECIST<br>1.1)                                           | Note | Reference |
|------------------------|-----------------------------------------------------------------|---------------------------------------------------------------|------|-----------|
| JAVELIN Solid<br>Tumor | Metastatic<br>Urothelial<br>Carcinoma                           | 18.2%                                                         | [3]  |           |
| JAVELIN Merkel<br>200  | Metastatic<br>Merkel Cell<br>Carcinoma                          | 31.8%                                                         | [2]  |           |
| JAVELIN Bladder<br>100 | Advanced<br>Urothelial<br>Carcinoma                             | Avelumab + BSC<br>showed longer<br>OS and PFS vs<br>BSC alone | [15] |           |
| AURA                   | Muscle-Invasive<br>Bladder Cancer<br>(Cisplatin-<br>ineligible) | 32% (Avelumab<br>alone)                                       | [16] | _         |

ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival; BSC: Best Supportive Care

- RECIST 1.1: Defines response based on changes in the sum of diameters of target lesions.
  - Complete Response (CR): Disappearance of all target lesions.



- Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
- Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[12]
- iRECIST: Modifies RECIST 1.1 to account for pseudoprogression.
  - Allows for treatment beyond initial RECIST 1.1-defined progression if the patient is clinically stable.
  - Introduces the concept of "unconfirmed progressive disease" (iUPD), which requires confirmation on a subsequent scan to be declared "confirmed progressive disease" (iCPD).[14]

## **III. Visualizations**



#### Avelumab's Dual Mechanism of Action



Click to download full resolution via product page

Caption: Avelumab's dual mechanism of action.



#### Circulating Tumor DNA (ctDNA) Monitoring Workflow



Click to download full resolution via product page

Caption: Workflow for ctDNA analysis.



# Avelumab Treatment Initiated Predictive of Positive Response High PD-L1 Expression Pavorable Clinical Outcome Avelumab Treatment Initiated Indicates Tumor Shrinkage Radiological Response (iRECIST)

Click to download full resolution via product page

Caption: Biomarker response and clinical outcome.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Product review: avelumab, an anti-PD-L1 antibody PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avelumab (MSB0010718C; anti-PD-L1) in patients with metastatic urothelial carcinoma from the JAVELIN solid tumor phase 1b trial: Analysis of safety, clinical activity, and PD-L1 expression. - ASCO [asco.org]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific US [thermofisher.com]
- 5. Immunohistochemical Staining of B7-H1 (PD-L1) on Paraffin-embedded Slides of Pancreatic Adenocarcinoma Tissue PMC [pmc.ncbi.nlm.nih.gov]







- 6. Multiplex Immunofluorescence Combined with Spatial Image Analysis for the Clinical and Biological Assessment of the Tumor Microenvironment [jove.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Profound ctDNA and radiological responses after 2 cycles of avelumab in a metastatic Merkel cell carcinoma of the head and neck PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology.wiki [urology.wiki]
- 11. researchgate.net [researchgate.net]
- 12. radiopaedia.org [radiopaedia.org]
- 13. iRECIST RECIST [recist.eortc.org]
- 14. recist.eortc.org [recist.eortc.org]
- 15. Avelumab First-Line Maintenance for Advanced Urothelial Carcinoma: Results From the JAVELIN Bladder 100 Trial After ≥2 Years of Follow-Up PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jitc.bmj.com [jitc.bmj.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Monitoring Tumor Response to Avelumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#monitoring-tumor-response-to-avelumab]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com